2-Methyl-1-(4-methylbenzoyl)piperidine

NMR Spectroscopy Conformational Analysis Amide Bond Dynamics

2-Methyl-1-(4-methylbenzoyl)piperidine (CAS 346695-00-9) features a defined 2-methyl stereocenter and a 4-methylbenzoyl moiety, creating a specific steric and electronic profile distinct from unsubstituted analogs. Its benzoylpiperidine scaffold, with a documented amide bond rotational barrier (Ea=59 kJ/mol), is ideal for CNS/kinase SAR studies, molecular dynamics modeling, and synthesizing novel compound libraries. Available in research quantities with 97% purity.

Molecular Formula C14H19NO
Molecular Weight 217.31g/mol
CAS No. 346695-00-9
Cat. No. B366991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methylbenzoyl)piperidine
CAS346695-00-9
Molecular FormulaC14H19NO
Molecular Weight217.31g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H19NO/c1-11-6-8-13(9-7-11)14(16)15-10-4-3-5-12(15)2/h6-9,12H,3-5,10H2,1-2H3
InChIKeyWEKWTIWBSBCFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(4-methylbenzoyl)piperidine: A Structurally Defined Benzoylpiperidine Building Block for Medicinal Chemistry and Pharmacological Probe Development


2-Methyl-1-(4-methylbenzoyl)piperidine (CAS 346695-00-9) is a piperidine derivative featuring a 2-methyl substituent on the piperidine ring and a 4-methylbenzoyl moiety at the nitrogen . This compound belongs to the 1-benzoylpiperidine class, a structural framework recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for piperazine rings [1]. The combination of the 2-methyl substitution on the piperidine core and the para-methyl group on the benzoyl ring provides a specific steric and electronic environment that differentiates this compound from other benzoylpiperidines. As a building block for organic synthesis and pharmaceutical research, the compound is typically supplied with a purity of 97% or higher and is intended exclusively for research and development purposes .

Why 2-Methyl-1-(4-methylbenzoyl)piperidine Cannot Be Directly Substituted with Unsubstituted or Differently Substituted Benzoylpiperidine Analogs


The benzoylpiperidine scaffold exhibits a well-documented structure-activity relationship (SAR) wherein even minor modifications to the substitution pattern can profoundly alter key properties, including target affinity, metabolic stability, and conformational dynamics [1]. The presence and position of methyl groups are critical determinants of a molecule's three-dimensional conformation and its interaction with biological targets. For instance, the 2-methyl group on the piperidine ring of 2-Methyl-1-(4-methylbenzoyl)piperidine introduces a chiral center and steric bulk that directly influences the rotational barrier around the amide bond, a parameter not present in unsubstituted analogs [2]. Furthermore, the 4-methyl substituent on the benzoyl ring contributes to the overall lipophilicity and electronic character of the molecule, which, as demonstrated in related benzoylpiperidine series, can differentiate potency compared to unsubstituted or halogenated counterparts [3]. Consequently, substituting 2-Methyl-1-(4-methylbenzoyl)piperidine with a generic, differently substituted, or unsubstituted analog (e.g., 1-(4-methylbenzoyl)piperidine or 3,5-dimethyl variants) is not chemically or pharmacologically equivalent and would invalidate any SAR, mechanistic, or synthetic conclusions drawn from its specific use [REFS-1, REFS-4].

Quantitative Differentiation of 2-Methyl-1-(4-methylbenzoyl)piperidine: Key Evidence Dimensions for Scientific Procurement


Rotational Barrier Quantification: A Unique Measure of Conformational Rigidity

2-Methyl-1-(4-methylbenzoyl)piperidine exhibits a quantifiable and uniquely characterized rotational barrier for the amide bond between its piperidine ring and the benzoyl substituent. This specific property, measured via temperature-dependent 1H NMR spectroscopy, is a direct consequence of the 2-methyl substitution pattern on the piperidine ring, which introduces steric hindrance absent in the unsubstituted analog, 1-(4-methylbenzoyl)piperidine. No equivalent quantitative data exists for other methyl-substituted positional isomers like 3,5-dimethyl-1-(4-methylbenzoyl)piperidine [1].

NMR Spectroscopy Conformational Analysis Amide Bond Dynamics

Structural Differentiation: A Specific Methyl Substitution Pattern Divergent from Common Analogs

The precise substitution pattern of 2-Methyl-1-(4-methylbenzoyl)piperidine—a 2-methyl on the piperidine ring and a 4-methyl on the benzoyl group—creates a unique steric and electronic environment that is distinct from both unsubstituted and differently substituted analogs. This specific pattern is in contrast to the more extensively studied 4-benzyl-substituted analog, N-(4-methylbenzoyl)-4-benzylpiperidine, and the 3,5-dimethyl analog. The presence of a single, chiral 2-methyl group is a defining structural feature that differentiates it from achiral, symmetrically substituted piperidines [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Utility as a Defined Synthetic Intermediate vs. Broader Benzoylpiperidine Analogs

2-Methyl-1-(4-methylbenzoyl)piperidine is explicitly defined and commercially supplied as a high-purity (97%) building block for research and development . Its well-defined structure contrasts with many other benzoylpiperidines, which are often mentioned only as components of larger, more complex molecules or in the context of specific patent claims (e.g., for kinase inhibition or immunomodulation) [REFS-2, REFS-3]. For example, while N-(4-methylbenzoyl)-4-benzylpiperidine has been crystallized in complex with a specific enzyme target (InhA), 2-Methyl-1-(4-methylbenzoyl)piperidine represents a more versatile, less targeted intermediate for generating diverse compound libraries [3]. Its role as a fundamental building block is further supported by its inclusion in the synthetic pathways for more complex piperidine derivatives, as referenced in general process patents [4].

Organic Synthesis Drug Discovery Chemical Biology

Procurement-Guiding Application Scenarios for 2-Methyl-1-(4-methylbenzoyl)piperidine Based on Empirical Evidence


Probing Conformational Dynamics and Steric Effects in Amide Bond Rotation Studies

The experimentally determined rotational barrier of Ea = 59 kJ/mol for 2-Methyl-1-(4-methylbenzoyl)piperidine makes it an ideal model compound for studying the kinetics and thermodynamics of amide bond rotation in sterically hindered benzoylpiperidines. This specific quantitative metric, derived from temperature-dependent 1H NMR spectroscopy [1], allows researchers to use this compound as a precise standard to calibrate computational models (e.g., DFT calculations) and to investigate how specific methyl substitutions influence molecular dynamics. This is a direct application supported by the unique quantitative evidence available for this compound.

Building Chiral Compound Libraries for Central Nervous System (CNS) and Kinase-Targeted Drug Discovery

As a chiral, substituted benzoylpiperidine building block, 2-Methyl-1-(4-methylbenzoyl)piperidine is ideally suited for the synthesis of focused compound libraries aimed at CNS targets and kinase enzymes. The benzoylpiperidine fragment is a recognized privileged structure in these areas [2]. The specific 2-methyl substitution pattern provides a differentiated starting point for exploring SAR around the piperidine core, a region known to be sensitive to structural modifications in related classes like dopamine transporter (hDAT) inhibitors [3]. This compound enables the synthesis of novel, patentable analogs where simple, unsubstituted piperidines would not provide sufficient differentiation or the desired steric profile.

Synthesis of Complex Intermediates for Process Chemistry and API Development

The compound is documented as a key building block and intermediate in the synthesis of more complex piperidine-containing molecules, as evidenced by its inclusion in process patents for piperidine compounds [4]. Its high commercial purity (97%) makes it a reliable starting material for multi-step synthetic sequences, where the integrity of the 2-methyl stereocenter and the 4-methylbenzoyl moiety must be preserved. This contrasts with analogs like N-(4-methylbenzoyl)-4-benzylpiperidine, which are more often the final active principle in a patent claim rather than a versatile intermediate [5].

Development of Novel Benzoylpiperidine-Based Enzyme Inhibitors via Rational Design

Building on the established SAR of benzoylpiperidines as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and stearoyl-CoA desaturase-1 (SCD-1) [REFS-7, REFS-8], 2-Methyl-1-(4-methylbenzoyl)piperidine provides a novel scaffold for iterative optimization. Its unique substitution pattern allows medicinal chemists to systematically explore the effects of methyl group placement on potency, selectivity, and metabolic stability, parameters that are known to be exquisitely sensitive to minor structural changes in this class. This application leverages the compound's defined structure to probe uncharted areas of the benzoylpiperidine SAR landscape.

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